1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene
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Overview
Description
1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O3. It is a fluorinated aromatic compound that features both methoxy and trifluoromethoxy substituents. The presence of fluorine atoms in its structure imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorinated precursor undergoes substitution with methoxy groups under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation, methoxylation, and trifluoromethoxylation. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine or methoxy groups.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones .
Scientific Research Applications
1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioactivity.
Industry: It is used in the development of advanced materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its fluorine and methoxy groups. These interactions can influence the compound’s reactivity and stability. The trifluoromethoxy group, in particular, enhances lipophilicity and metabolic stability, making the compound more effective in various applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the fluorine and trifluoromethoxy groups, resulting in different chemical properties.
1-Fluoro-3,5-dimethoxybenzene: Similar structure but without the trifluoromethoxy group.
1,5-Dimethoxy-2-(trifluoromethoxy)benzene: Similar but with different fluorine positioning
Uniqueness
1,5-Dimethoxy-3-fluoro-2-(trifluoromethoxy)benzene is unique due to the combination of methoxy, fluorine, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C9H8F4O3 |
---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
1-fluoro-3,5-dimethoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O3/c1-14-5-3-6(10)8(7(4-5)15-2)16-9(11,12)13/h3-4H,1-2H3 |
InChI Key |
LNUTXWONYLAJKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)OC(F)(F)F)OC |
Origin of Product |
United States |
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